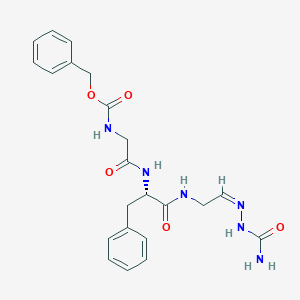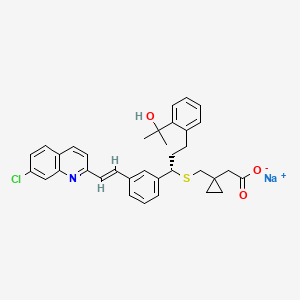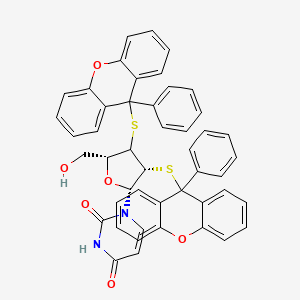
Ziprasidone Amino Acid Sodium Salt(Ziprasidone Impurity C)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ziprasidone Amino Acid Sodium Salt typically involves the reaction of Ziprasidone with specific amino acids under controlled conditions. One method involves refluxing a slurry of Ziprasidone base in tetrahydrofuran and water, followed by the addition of aqueous hydrochloric acid solution at elevated temperatures to induce crystallization .
Industrial Production Methods
Industrial production methods for Ziprasidone Amino Acid Sodium Salt may involve high-shear granulation and milling techniques to enhance the solubility and dissolution rate of the compound. These methods are designed to produce the compound in a form that is suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
Ziprasidone Amino Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of Ziprasidone Amino Acid Sodium Salt, while reduction reactions may yield reduced forms of the compound.
科学的研究の応用
Ziprasidone Amino Acid Sodium Salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of related compounds.
作用機序
The mechanism of action of Ziprasidone Amino Acid Sodium Salt involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of human and Chinese hamster kinases, as well as trypsin and tumor cell growth. This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy .
類似化合物との比較
Similar Compounds
Ziprasidone Hydrochloride: This is the hydrochloride salt form of Ziprasidone, commonly used in the treatment of schizophrenia and bipolar disorder.
Ziprasidone Mesylate: This is the mesylate salt form of Ziprasidone, used for intramuscular injections in acute agitation cases.
Ziprasidone Related Compound F: This compound is a related impurity used as a reference standard in pharmaceutical testing.
Uniqueness
Ziprasidone Amino Acid Sodium Salt is unique due to its specific amino acid modification, which imparts distinct properties compared to other forms of Ziprasidone. Its ability to inhibit kinase activity and induce apoptosis in cancer cells sets it apart from other related compounds .
特性
CAS番号 |
1798033-44-9 |
|---|---|
分子式 |
C₂₁H₂₂ClN₄NaO₂S |
分子量 |
452.93 |
同義語 |
[2-Amino-5-[2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]ethyl]-4-chlorophenyl]acetic Acid Sodium Salt; 2-Amino-5-[2-[4-(1,2-benzisothiazol-3-yl)-1-_x000B_piperazinyl]ethyl]-4-chlorobenzeneacetic Acid; Ziprasidone Impurity C; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)


![(3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1140994.png)




![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)

